Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate
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Description
Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H9FN2O5 and its molecular weight is 244.178. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in such reactions.
Mode of Action
Based on its structural similarity to other compounds used in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might participate in similar reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways, depending on the specific context and conditions.
Result of Action
Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon-carbon bonds, which could have various effects at the molecular and cellular level.
Action Environment
The action of Methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate can be influenced by various environmental factors. For instance, it should be kept in a dark place, sealed in dry, room temperature conditions for optimal stability . Furthermore, the efficiency of its potential involvement in Suzuki–Miyaura cross-coupling reactions could be affected by factors such as the presence of a palladium catalyst, the type of organoboron reagent used, and the specific reaction conditions .
Properties
IUPAC Name |
methyl 4-amino-3-fluoro-2-methoxy-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O5/c1-16-8-4(9(13)17-2)3-5(12(14)15)7(11)6(8)10/h3H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGYXGMYEBBZKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1C(=O)OC)[N+](=O)[O-])N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.